molecular formula C7H12O3 B2537663 (2S)-2-(Oxolan-3-yl)propanoic acid CAS No. 2248216-70-6

(2S)-2-(Oxolan-3-yl)propanoic acid

Cat. No.: B2537663
CAS No.: 2248216-70-6
M. Wt: 144.17
InChI Key: MILXYGVGBFRIEW-ZBHICJROSA-N
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Description

(2S)-2-(Oxolan-3-yl)propanoic acid is an organic compound with a molecular formula of C7H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest due to its unique structure, which includes an oxolane ring (a five-membered ring containing one oxygen atom) attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxolan-3-yl)propanoic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or catalyst is used to induce the formation of the desired enantiomer. For example, the reaction of a chiral oxirane with a propanoic acid derivative under acidic or basic conditions can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. These catalysts can be metal complexes or organocatalysts that promote the formation of the desired enantiomer with high selectivity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

(2S)-2-(Oxolan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme catalysis and metabolic pathways due to its chiral nature.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxolan-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The oxolane ring and the carboxylic acid group can form hydrogen bonds and other interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Oxolan-3-yl)propanoic acid: The enantiomer of (2S)-2-(Oxolan-3-yl)propanoic acid, with different stereochemistry.

    2-(Tetrahydrofuran-3-yl)propanoic acid: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.

    2-(Oxolan-2-yl)propanoic acid: A structural isomer with the oxolane ring attached at a different position.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the oxolane ring. This combination of features makes it valuable in asymmetric synthesis and as a chiral building block in various applications.

Properties

IUPAC Name

(2S)-2-(oxolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILXYGVGBFRIEW-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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